molecular formula C23H30N2O4 B1212059 N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide

N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide

Cat. No.: B1212059
M. Wt: 398.5 g/mol
InChI Key: GDRFYXHETWABFZ-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide is a member of piperidines.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide and its derivatives have been found to exhibit significant antimicrobial and anti-proliferative activities. Research conducted by Al-Mutairi et al. (2019) on novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, including piperidinecarboxamide compounds, demonstrated marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).

Synthesis and Characterization in Polymer Applications

In the field of polymer science, this compound-related compounds have been utilized. Liaw and Liaw (2001) synthesized and characterized new polyamide-imides containing pendent adamantyl groups, starting from adamantyl resorcinol. These polymers were found to be amorphous, with high glass transition temperatures and good mechanical strength, indicating their potential in advanced material applications (Liaw & Liaw, 2001).

Anti-Fatigue Effects

The benzamide derivatives of this compound have been studied for their anti-fatigue effects. Wu et al. (2014) synthesized a series of these derivatives and evaluated their anti-fatigue effects in weight-loaded forced swimming mice. The study indicated that certain compounds enhanced the forced swimming capacity of mice, providing insights into potential applications in fatigue management (Wu et al., 2014).

Hypoglycemic Activities

In the field of medicinal chemistry, this compound derivatives have shown potential in the treatment of diabetes. Al-Abdullah et al. (2015) reported the synthesis of novel N-(1-Adamantyl)carbothioamide Derivatives and their testing for in vitro antimicrobial activity as well as oral hypoglycemic activity in diabetic rats. Some compounds exhibited significant reduction of serum glucose levels (Al-Abdullah et al., 2015).

Anti-Inflammatory Activities

Additionally, this compound and its derivatives have been studied for their anti-inflammatory properties. For instance, Al-Omar et al. (2010) synthesized novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives and tested them for in vitro antimicrobial and in vivo anti-inflammatory activities. Some compounds showed good or moderate anti-inflammatory activity (Al-Omar et al., 2010).

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidine-1-carboxamide

InChI

InChI=1S/C23H30N2O4/c26-21(24-22-11-15-7-16(12-22)9-17(8-15)13-22)25-5-3-23(27,4-6-25)18-1-2-19-20(10-18)29-14-28-19/h1-2,10,15-17,27H,3-9,11-14H2,(H,24,26)

InChI Key

GDRFYXHETWABFZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC3=C(C=C2)OCO3)O)C(=O)NC45CC6CC(C4)CC(C6)C5

Canonical SMILES

C1CN(CCC1(C2=CC3=C(C=C2)OCO3)O)C(=O)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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